
4-Ethyl-2-phenylpyridine
Description
4-Ethyl-2-phenylpyridine is a pyridine derivative featuring an ethyl group at the 4-position and a phenyl substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system and versatile reactivity. The compound’s molecular formula is inferred as C₁₃H₁₃N (molecular weight: 183.25 g/mol), with substituents influencing its electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-ethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
HPMRKQGAPOVUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives ) increase polarity and reduce solubility in nonpolar solvents compared to this compound.
- Melting Points : Chlorinated analogs (e.g., 2-chloro derivatives) exhibit higher melting points (275–287°C ) due to stronger intermolecular interactions (halogen bonding).
- Spectral Data: Amino-substituted pyridines show distinct IR peaks for N–H stretches (3320 cm⁻¹ ), absent in this compound.
Pharmacological and Toxicological Profiles
- This compound: No toxicity or bioactivity data are available in the provided evidence.
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